5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one
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Overview
Description
5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one is a complex organic compound that features both an indole and a benzimidazole moiety. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound is of interest for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound .
Scientific Research Applications
5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The indole and benzimidazole moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole and benzimidazole derivatives, such as:
- 5-[(1-Methyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one
- 5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-thione
- 5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-sulfonamide
Uniqueness
What sets 5-[(1-Butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one apart from similar compounds is its specific substitution pattern and the presence of both indole and benzimidazole moieties. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-[(1-butyl-2-hydroxyindol-3-yl)amino]benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-3-10-23-16-7-5-4-6-13(16)17(18(23)24)20-12-8-9-14-15(11-12)22-19(25)21-14/h4-9,11,20,24H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJVTGYMJIZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C1O)NC3=CC4=NC(=O)N=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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